molecular formula C30H26BrNO4S2 B273645 N~1~-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE

N~1~-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B273645
M. Wt: 608.6 g/mol
InChI Key: JRJUTNJRHGRSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

The synthesis of N1-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the benzoyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Sulfonamide Group: This can be done through sulfonylation reactions using sulfonyl chlorides and amines.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N~1~-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N~1~-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to the presence of the sulfonamide group, it may have potential as an antimicrobial or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The benzothiophene core may bind to certain enzymes or receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N1-(3-BENZOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N~1~-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE include other benzothiophene derivatives and sulfonamide-containing molecules. For example:

    Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which also feature the benzothiophene core, are known for their biological activities.

    Sulfonamide-Containing Molecules: Drugs like sulfamethoxazole and celecoxib contain the sulfonamide group and are used for their antimicrobial and anti-inflammatory properties, respectively.

Properties

Molecular Formula

C30H26BrNO4S2

Molecular Weight

608.6 g/mol

IUPAC Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C30H26BrNO4S2/c1-20-11-17-24(18-12-20)38(35,36)32(19-26(33)21-13-15-23(31)16-14-21)30-28(25-9-5-6-10-27(25)37-30)29(34)22-7-3-2-4-8-22/h2-4,7-8,11-18H,5-6,9-10,19H2,1H3

InChI Key

JRJUTNJRHGRSST-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)Br)C3=C(C4=C(S3)CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)Br)C3=C(C4=C(S3)CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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